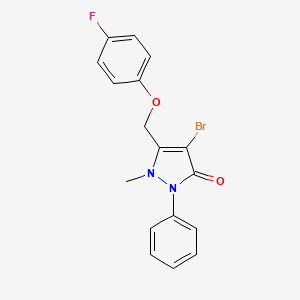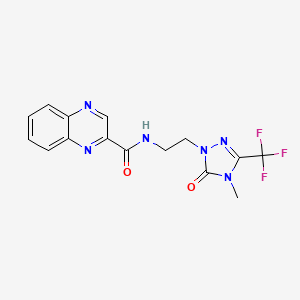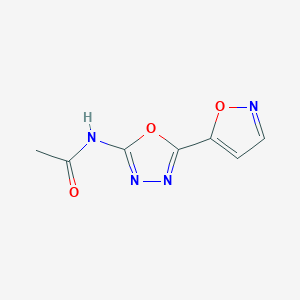![molecular formula C27H30N8O B2500568 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one CAS No. 902621-82-3](/img/structure/B2500568.png)
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one is a useful research compound. Its molecular formula is C27H30N8O and its molecular weight is 482.592. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
Research on compounds with structural features similar to the chemical has shown significant antifungal activity. Upadhayaya et al. (2004) synthesized a series of compounds with antifungal properties evaluated through in vitro assays against various fungal cultures such as Candida spp., C. neoformans, and Aspergillus spp. These compounds demonstrated significant antifungal potential, highlighting the relevance of piperazine derivatives in antifungal drug development Upadhayaya et al., 2004.
Central Nervous System Agents
Another study by Martin et al. (1981) explored the synthesis and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, highlighting their significant antitetrabenazine activity, which is a property of most antidepressants. This research underscores the potential of such compounds in the development of new treatments for central nervous system disorders Martin et al., 1981.
Antibacterial and Biofilm Inhibition
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains such as E. coli, S. aureus, and S. mutans. These findings indicate the therapeutic potential of such compounds in treating bacterial infections and preventing biofilm formation Mekky & Sanad, 2020.
Antipsychotic Potential
Raviña et al. (2000) discussed the synthesis and evaluation of novel conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors as antipsychotic agents. Their research demonstrates the significance of structural modifications in enhancing the therapeutic profile of compounds for treating psychiatric disorders Raviña et al., 2000.
Molecular Interactions and Receptor Affinity
Shim et al. (2002) conducted a study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the receptor-based mechanism of action for noncompetitive allosteric antagonists. Although not directly related to the compound , this research exemplifies the complexity of molecular interactions and the importance of understanding receptor affinity for the development of therapeutic agents Shim et al., 2002.
properties
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O/c1-18-11-12-19(2)23(17-18)32-13-15-33(16-14-32)25(36)10-6-9-24-29-30-27-34(24)22-8-5-4-7-21(22)26-28-20(3)31-35(26)27/h11-12,17,20-22,26,28,31H,4-10,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZWNQAMVNAAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2C3CCCCC3N4C(=NN=C4N2N1)CCCC(=O)N5CCN(CC5)C6=C(C=CC(=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 52979597 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)




![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)
![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)
![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)
![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)
![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)